molecular formula C17H27NO2S B5844426 2-methoxy-4-(methylsulfanyl)-N-(2,4,4-trimethylpentan-2-yl)benzamide

2-methoxy-4-(methylsulfanyl)-N-(2,4,4-trimethylpentan-2-yl)benzamide

Cat. No.: B5844426
M. Wt: 309.5 g/mol
InChI Key: YSSFUOHYVWZNHW-UHFFFAOYSA-N
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Description

2-methoxy-4-(methylsulfanyl)-N-(2,4,4-trimethylpentan-2-yl)benzamide is a complex organic compound with a unique structure that includes methoxy, methylsulfanyl, and benzamide groups

Properties

IUPAC Name

2-methoxy-4-methylsulfanyl-N-(2,4,4-trimethylpentan-2-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO2S/c1-16(2,3)11-17(4,5)18-15(19)13-9-8-12(21-7)10-14(13)20-6/h8-10H,11H2,1-7H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSSFUOHYVWZNHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(C)(C)NC(=O)C1=C(C=C(C=C1)SC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-4-(methylsulfanyl)-N-(2,4,4-trimethylpentan-2-yl)benzamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 2-methoxy-4-(methylsulfanyl)benzoic acid with an appropriate amine, such as 2,4,4-trimethylpentan-2-amine, under conditions that promote amide bond formation.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group on the benzene ring using a methylating agent like dimethyl sulfate or methyl iodide.

    Addition of the Methylsulfanyl Group: The methylsulfanyl group can be added through a nucleophilic substitution reaction where a suitable thiol, such as methanethiol, reacts with a halogenated precursor.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-4-(methylsulfanyl)-N-(2,4,4-trimethylpentan-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The benzamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

2-methoxy-4-(methylsulfanyl)-N-(2,4,4-trimethylpentan-2-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 2-methoxy-4-(methylsulfanyl)-N-(2,4,4-trimethylpentan-2-yl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxy and methylsulfanyl groups can influence the compound’s binding affinity and specificity, while the benzamide core can interact with various biological pathways.

Comparison with Similar Compounds

Similar Compounds

    2-methoxy-4-(methylsulfanyl)benzoic acid: Shares the methoxy and methylsulfanyl groups but lacks the benzamide moiety.

    N-(2,4,4-trimethylpentan-2-yl)benzamide: Contains the benzamide core and the 2,4,4-trimethylpentan-2-yl group but lacks the methoxy and methylsulfanyl groups.

Uniqueness

2-methoxy-4-(methylsulfanyl)-N-(2,4,4-trimethylpentan-2-yl)benzamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both methoxy and methylsulfanyl groups can enhance its reactivity and potential interactions with biological targets, making it a valuable compound for research and development.

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